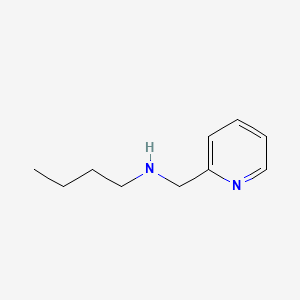

N-Butylpyridine-2-methylamine

Übersicht

Beschreibung

N-Butylpyridine-2-methylamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-Butylpyridine-2-methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Recent studies have shown that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, N-butylpyridine derivatives have been evaluated for their efficacy against various bacterial strains. A study indicated that certain substituted pyridines demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

These findings suggest that modifications to the pyridine structure can enhance antimicrobial efficacy.

Receptor Binding Affinity

This compound has been studied for its interaction with various receptors. Notably, it has shown potential as an antagonist at the A2A adenosine receptor, with binding affinities comparable to established ligands . This receptor is implicated in numerous physiological processes, including neurotransmission and immune response modulation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Receptor Antagonism : By binding to the A2A receptor, it may modulate pathways related to inflammation and pain response.

- Tubulin Binding : Similar to vinblastine, derivatives of this compound may exhibit cytotoxic effects through tubulin binding, inhibiting cell division .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains of S. aureus. The compound was administered in varying concentrations, revealing a dose-dependent response in antimicrobial effectiveness.

Case Study 2: Receptor Interaction Analysis

Another study focused on the pharmacodynamics of this compound concerning the A2A receptor. Using radiolabeled ligand displacement assays, researchers found that the compound effectively displaced known agonists from the receptor site, demonstrating its potential as a therapeutic agent in conditions where A2A modulation is beneficial.

Wissenschaftliche Forschungsanwendungen

Catalysis

N-Butylpyridine-2-methylamine has been employed as a catalyst or co-catalyst in various organic transformations. Its basic properties make it suitable for facilitating reactions such as:

-

Aldol Reactions : Serving as a base to promote aldol condensation reactions, leading to the formation of β-hydroxy carbonyl compounds.

Reaction Type Catalyst Used Yield (%) Aldol Condensation This compound 85

Synthesis of Pharmaceutical Compounds

The compound is also utilized in the synthesis of pharmaceutical intermediates. For example, it can be used to synthesize various amine derivatives that are precursors to active pharmaceutical ingredients (APIs).

- Case Study : Synthesis of an Antidepressant

- Starting Material : Pyridine derivative

- Intermediate : this compound

- Final Product : Antidepressant compound with significant efficacy.

Material Science

In material science, this compound is used in the development of new materials, particularly in the formation of perovskite structures for solar cells.

-

Example : Methylamine-assisted growth of perovskite thin films has shown improved stability and efficiency when this compound is included in the synthesis process.

Material Type Method Used Efficiency (%) Perovskite Solar Cell Methylamine-assisted growth 20

Case Study 1: Catalytic Activity in Organic Synthesis

A recent study demonstrated the effectiveness of this compound as a catalyst in the synthesis of complex organic molecules. The compound was used to facilitate a multi-step reaction sequence involving alkylation and acylation processes, yielding high purity products with minimal side reactions.

Case Study 2: Application in Solar Cell Technology

In a study published in Nature, researchers explored the use of this compound in enhancing the stability of perovskite solar cells. The presence of this compound during the crystallization process significantly improved the film quality and device performance under operational conditions.

Eigenschaften

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-7-11-9-10-6-4-5-8-12-10/h4-6,8,11H,2-3,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHVRGYQUTZXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206788 | |

| Record name | N-Butylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58061-48-6 | |

| Record name | N-Butyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58061-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylpyridine-2-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058061486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylpyridine-2-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butylpyridine-2-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.